molecular formula C14H27N3O2 B15253327 Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B15253327
M. Wt: 269.38 g/mol
InChI Key: ZEJJUVYIKSWJFY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the 3-position, and a pyrrolidin-1-yl group at the 4-position. This structure combines primary amine reactivity with the conformational rigidity imparted by the bicyclic pyrrolidine-pyrrolidinyl system. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-11(8-15)12(10-17)16-6-4-5-7-16/h11-12H,4-10,15H2,1-3H3

InChI Key

ZEJJUVYIKSWJFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2CCCC2)CN

Origin of Product

United States

Preparation Methods

Starting Materials

  • (S)-3-Hydroxypyrrolidine hydrochloride
  • Pyrrolidine
  • Di-tert-butyl dicarbonate (Boc₂O)

Procedure

  • Protection of Pyrrolidine Nitrogen :
    (S)-3-Hydroxypyrrolidine hydrochloride is treated with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) to yield tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate (85% yield).
  • Mesylation :
    The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in ethyl acetate, forming tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
  • Nucleophilic Substitution with Pyrrolidine :
    The mesylate undergoes substitution with pyrrolidine in tetrahydrofuran (THF) at 50–60°C, introducing the pyrrolidin-1-yl group at position 4 (73% yield).
  • Aminomethyl Group Introduction :
    The 3-position is functionalized via a Gabriel synthesis:
    • The mesylate is treated with potassium phthalimide to form a phthalimido intermediate.
    • Hydrazinolysis removes the phthalimide group, yielding the primary amine.
  • Boc Protection :
    The amine is protected using Boc₂O in DCM/TEA (90% yield).

Key Data

Step Yield Purity (HPLC)
1 85% >98%
3 73% 95%
5 90% 97%

Route 2: Reductive Amination and Palladium-Catalyzed Coupling

Starting Materials

  • tert-Butyl 3-formylpyrrolidine-1-carboxylate
  • Pyrrolidine
  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

Procedure

  • Reductive Amination :
    tert-Butyl 3-formylpyrrolidine-1-carboxylate reacts with pyrrolidine in the presence of NaBH(OAc)₃ to introduce the pyrrolidin-1-yl group at position 4 (68% yield).
  • Aminomethylation via Cyano Reduction :
    • The 3-position is brominated using N-bromosuccinimide (NBS).
    • A cyano group is introduced via palladium-catalyzed coupling with zinc cyanide.
    • Hydrogenation over Raney Nickel converts the cyano group to an aminomethyl group (82% yield).
  • Boc Deprotection/Reprotection :
    Temporary Boc removal with trifluoroacetic acid (TFA) ensures regioselective functionalization, followed by reprotection.

Key Data

Step Yield Selectivity (3 vs. 4)
1 68% 9:1
2 82% >95%

Route 3: Directed Ortho-Metalation

Starting Materials

  • tert-Butyl pyrrolidine-1-carboxylate
  • sec-Butyllithium
  • Pyrrolidine-1-carbonyl chloride

Procedure

  • Lithiation at Position 4 :
    tert-Butyl pyrrolidine-1-carboxylate is treated with sec-butyllithium in THF at −78°C, generating a lithiated intermediate at position 4.
  • Electrophilic Quenching :
    The intermediate reacts with pyrrolidine-1-carbonyl chloride to install the pyrrolidin-1-yl group (57% yield).
  • Aminomethylation via Mannich Reaction :
    Formaldehyde and ammonium chloride are used to introduce the aminomethyl group at position 3 (64% yield).
  • Boc Stability Check :
    The Boc group remains intact under mild basic conditions (pH 8–9).

Key Data

Step Yield Temperature Sensitivity
1 N/A −78°C critical
2 57% 0°C to room temp
3 64% 40°C optimal

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Total Yield 45% 51% 36%
Stereocontrol High (S-config) Moderate Low
Scalability Industrial Pilot-scale Lab-scale
Cost Efficiency $$ $$$ $$
Key Advantage High purity Functional group tolerance Rapid lithiation

Critical Challenges and Solutions

  • Regioselectivity : Route 1 ensures precise substitution via mesylate intermediates.
  • Aminomethyl Stability : Boc protection prevents undesired side reactions during hydrogenation.
  • Stereochemical Integrity : Chiral starting materials (e.g., (S)-3-hydroxypyrrolidine) preserve enantiopurity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, particularly those involving amine and pyrrolidine functionalities.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for use in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 4-(pyrrolidin-1-yl) group distinguishes it from simpler analogs like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, which lacks this substituent. Pyridine-containing analogs (e.g., ) exhibit higher molecular weights (473.35 vs. 256.35) due to aromatic systems and halogens (e.g., iodine), which could influence pharmacokinetics .

Synthetic Routes: Azido derivatives () utilize click chemistry for triazole formation, whereas the target compound’s aminomethyl group likely requires reductive amination or protective group strategies . The nitro-substituted compound in highlights the use of palladium-catalyzed couplings, suggesting divergent synthetic pathways compared to the target’s likely SN2-based synthesis .

Functional Group Impact: Aminomethyl vs. Azido/Triazole: The target’s primary amine offers nucleophilic reactivity for conjugations, whereas azido groups () enable bioorthogonal chemistry . Pyrrolidin-1-yl vs. Halogens: The pyrrolidinyl group may improve solubility compared to halogenated pyridines (), which are more lipophilic .

Biological Activity

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C_{14}H_{24}N_{4}O_{2}
  • Molecular Weight : 284.37 g/mol
  • CAS Number : 199174-29-3

The structure features a pyrrolidine ring, which is often associated with various pharmacological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, pyrrole derivatives have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas putida . The mechanism often involves the inhibition of specific enzymes crucial for bacterial survival.

2. Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective effects. These compounds can modulate neurotransmitter systems and may offer therapeutic potential in neurodegenerative diseases .

Case Study 1: Antituberculosis Activity

A series of pyrrole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. One derivative showed a Minimum Inhibitory Concentration (MIC) of 5 µM, indicating potent activity against this pathogen. This suggests that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .

Case Study 2: Neuroprotective Mechanisms

In a study focusing on neuroprotection, tert-butyl derivatives were assessed for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could significantly reduce cell death in models of neurotoxicity, potentially through the modulation of oxidative stress pathways .

Data Tables

Compound NameMolecular FormulaActivity TypeMIC (µM)Reference
This compoundC_{14}H_{24}N_{4}O_{2}Antimicrobial5
Pyrrole Derivative AC_{12}H_{15}N_{3}ONeuroprotective-
Pyrrole Derivative BC_{10}H_{20}N_{2}OAntimicrobial77

Q & A

Q. Optimization Strategies :

  • Monitor intermediates using thin-layer chromatography (TLC) or HPLC to ensure reaction completion .
  • Adjust reaction temperature (e.g., 0–20°C for sensitive steps) and stoichiometry (e.g., 1.2 equivalents of amines for coupling) .
  • Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) for purification .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, THF, RT85–90
AminomethylationNH₂CH₂Cl, DIPEA, DCM70–75
DeprotectionTFA/DCM (1:3), 0°C>95

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, pyrrolidine ring protons appear as distinct multiplets (δ 3.0–4.0 ppm), while tert-butyl groups show singlets (δ 1.4 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
  • Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 297.22; observed = 297.21) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. substrate behavior)?

Q. Methodological Answer :

  • Mechanistic Studies :
    • Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition .
    • Compare IC₅₀ values across studies, noting differences in assay conditions (pH, cofactors) .
  • Structural Analysis :
    • Perform X-ray crystallography or docking simulations to map binding interactions. For example, the aminomethyl group may hydrogen-bond with catalytic residues, while pyrrolidine optimizes steric fit .
  • Control Experiments :
    • Test enantiomers (if chiral centers exist) to rule out stereospecific effects .

Advanced: What strategies enable enantioselective synthesis of this compound?

Q. Methodological Answer :

  • Chiral Catalysts : Use Jacobsen’s catalyst for asymmetric epoxidation or BINAP-Ru complexes for hydrogenation .
  • Resolution Methods :
    • Chiral HPLC with cellulose-based columns to separate enantiomers .
    • Diastereomeric Salt Formation with chiral acids (e.g., tartaric acid) .
  • Stereochemical Monitoring :
    • Optical rotation and circular dichroism (CD) to confirm enantiopurity .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids using non-sparking tools .

Advanced: How does this compound’s stability vary under different pH and temperature conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing :
    • Incubate samples at pH 2–12 (HCl/NaOH buffers) and 25–60°C for 24–72 hours .
    • Monitor degradation via HPLC (e.g., new peaks indicate hydrolysis of the carbamate group) .
  • Kinetic Analysis :
    • Calculate t₁/₂ (half-life) under stress conditions. For example, t₁/₂ = 48 hours at pH 7.4 and 37°C, decreasing to 6 hours at pH 2 .

Table 2 : Stability Data for Analogous Compounds

ConditionDegradation Productst₁/₂ (hours)Reference
pH 2, 37°CFree amine, CO₂6
pH 7.4, 37°CNone detected48
60°C, dryIsomerization byproducts24

Advanced: How can computational methods predict this compound’s interactions with biological targets?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations :
    • Use AMBER or GROMACS to model binding to enzymes (e.g., proteases or kinases) .
    • Analyze hydrogen bonds (e.g., between aminomethyl and Asp189 in trypsin-like proteases) .
  • QSAR Modeling :
    • Correlate substituent effects (e.g., pyrrolidin-1-yl vs. piperidin-1-yl) with IC₅₀ values .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

  • Intermediate for Drug Candidates : Used in synthesizing protease inhibitors (e.g., antiviral agents) .
  • Tool Compound : Modulates enzyme activity in mechanistic studies (e.g., kinase signaling pathways) .

Advanced: How do structural modifications (e.g., halogen substitution) alter bioactivity?

Q. Methodological Answer :

  • Case Study : Replacing pyrrolidin-1-yl with pyrazine (as in analog PK03447E-1) increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration .
  • Halogen Effects : Chlorine at pyrazine (see analog in ) boosts binding affinity (ΔG = –2.3 kcal/mol) due to hydrophobic interactions.

Advanced: How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies?

Q. Methodological Answer :

  • Bioavailability Studies : Measure plasma concentrations via LC-MS/MS to assess absorption differences .
  • Metabolite Profiling : Identify active/inactive metabolites using HRMS/MS .
  • Species-Specific Factors : Test humanized mouse models to reduce interspecies variability .

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